N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
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Overview
Description
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic compound to introduce nitro groups. This is followed by iodination to incorporate the iodine atom. The azo coupling reaction is then performed to form the azo linkage, and finally, the acetamide group is introduced through acylation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups at the iodine or nitro positions.
Scientific Research Applications
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]:
Acetamide, N-[5-(diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]phenyl]: Another similar compound with slight variations in its structure.
Uniqueness
N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
CAS No. |
54292-17-0 |
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Molecular Formula |
C19H21IN6O6 |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21IN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) |
InChI Key |
LZPFRHJGJWYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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